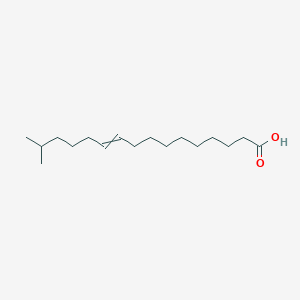![molecular formula C26H26O4 B14311218 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) CAS No. 114468-34-7](/img/structure/B14311218.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring a central phenylene core with ethene linkages and dimethoxybenzene substituents, imparts distinctive chemical and physical properties.
Métodos De Preparación
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene).
Análisis De Reacciones Químicas
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Catalysis: The compound is investigated for its catalytic properties in various organic transformations.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and ethene moieties. These interactions can modulate electronic properties and influence reactivity. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its function in organic electronics and catalysis.
Comparación Con Compuestos Similares
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene): This compound has a similar structure but with a different substitution pattern on the phenylene core, leading to variations in electronic properties.
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dimethoxybenzene):
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dihydroxybenzene):
Propiedades
Número CAS |
114468-34-7 |
|---|---|
Fórmula molecular |
C26H26O4 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-[2-[3-[2-(3,4-dimethoxyphenyl)ethenyl]phenyl]ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-27-23-14-12-21(17-25(23)29-3)10-8-19-6-5-7-20(16-19)9-11-22-13-15-24(28-2)26(18-22)30-4/h5-18H,1-4H3 |
Clave InChI |
YHUHHWLPMHNSOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


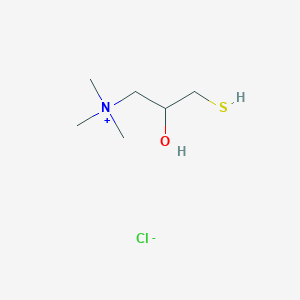

![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
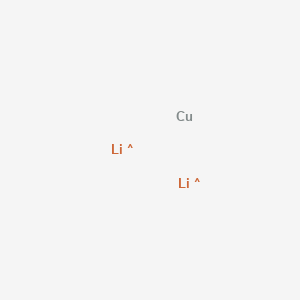
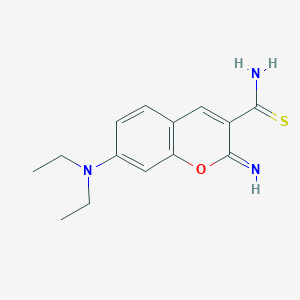

![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
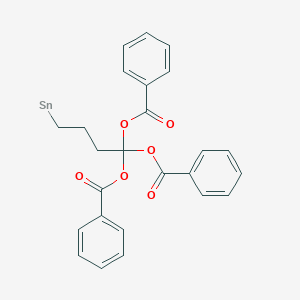
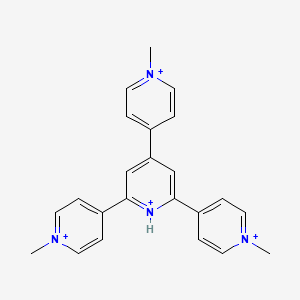
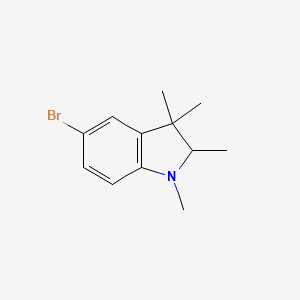
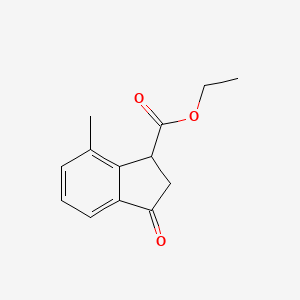
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
